Isogarcinol
Overview
Description
Isogarcinol is a natural polyisoprenylated benzophenone first isolated from plant species in the genus Garcinia . It is a secondary plant metabolite isolated from various Garcinia species including Garcinia indica .
Synthesis Analysis
A short total synthesis of (±)-garcinol and (±)-isogarcinol, two endo-type B PPAPs with reported activity against methicillin-resistant Staphylococcus aureus (MRSA), has been presented. The stereo- and regioselective Pd-catalysed decarboxylative Tsuji–Trost allylation/allyl–allyl cross-coupling are key elements that allowed the total synthesis to be accomplished within 13 steps starting from acetylacetone .
Molecular Structure Analysis
The molecular formula of Isogarcinol is C38H50O6 . The InChI representation is InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1
.
Chemical Reactions Analysis
Garcinol reacts with peroxyl radicals by a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1, 3-diketone to form a resonance pair .
Scientific Research Applications
Immune Regulation and Anti-inflammatory Effects
Isogarcinol, a natural compound extracted from Garcinia mangostana L., has demonstrated significant immunosuppressive properties. In various studies, it has been shown to regulate immune responses and exhibit anti-inflammatory effects, making it a potential candidate for treating autoimmune diseases. For instance, isogarcinol significantly reduced clinical scores and alleviated symptoms in models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Its mechanism involves the inhibition of inflammatory cytokines, suppression of T helper cell differentiation, and impairment of macrophage function, suggesting its potential as a therapeutic agent in autoimmune diseases and inflammation-related conditions (Fu et al., 2014), (Wang et al., 2016), (Li et al., 2015).
Antioxidant Activity and Genotoxicity
Isogarcinol has also been evaluated for its antioxidant activity and genotoxicity. It has displayed considerable antioxidant activity, with potential use as a natural antioxidant. The studies show that isogarcinol can reduce oxidative stress markers and increase antioxidant enzyme activity, indicating its promising role in oxidative stress-related diseases (Liu et al., 2018).
Binding to Calcineurin and Potential as an Immunosuppressant
Interestingly, isogarcinol has shown a unique binding ability to calcineurin, a protein crucial in immune regulation. This binding is unlike classical calcineurin inhibitors, positioning isogarcinol as a potential oral, low-toxicity immunomodulatory drug. It inhibits calcineurin competitively, suggesting its potential application in preventing transplant rejection and treating autoimmune diseases with fewer adverse reactions and low toxicity compared to conventional treatments (Cen et al., 2015), (Cen et al., 2013).
Potential in Cancer Therapy
Isogarcinol has been studied for its activity against cancer cells, particularly leukemia. It has shown significant growth suppression by inducing apoptosis in leukemia cell lines, mediated by the activation of caspase-3 and loss of mitochondrial membrane potential. These findings indicate the potential of isogarcinol and related compounds in cancer therapy, offering a new avenue for the development of anticancer agents (Matsumoto et al., 2003).
properties
IUPAC Name |
(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVBQRLRYVCO-LPSZMIQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318189 | |
Record name | Isogarcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isogarcinol | |
CAS RN |
71117-97-0 | |
Record name | Isogarcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isogarcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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